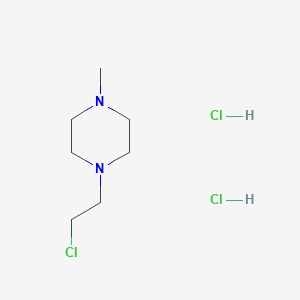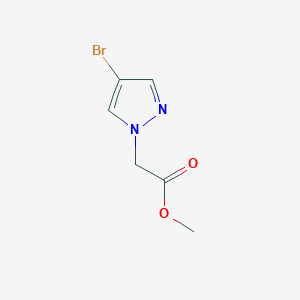
1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride
Overview
Description
“1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride” is a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a chloroethyl group, which could potentially make it reactive.
Molecular Structure Analysis
The molecular structure of this compound would be based on the piperazine ring, substituted at one nitrogen with a methyl group and at the other nitrogen with a 2-chloroethyl group . The dihydrochloride indicates the presence of two additional chloride ions, likely associated with protonated nitrogens of the piperazine ring.Chemical Reactions Analysis
As a chloroethyl compound, this molecule might undergo nucleophilic substitution reactions . The reactivity of the compound would also be influenced by the basicity of the piperazine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As a dihydrochloride salt of a basic piperazine, it would likely be a solid at room temperature and soluble in water .Scientific Research Applications
Synthesis and Characterization
Cyclization Process : 1-Amino-4-methylpiperazine, derived from 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride, is synthesized via cyclization of N,N-bis(2-chloroethyl)methylamine with aqueous hydrazine. This method provides an efficient route for obtaining the compound and isolating it for further use in medicinal drug synthesis (Kushakova et al., 2004).
Formation and Mechanism Study : The selectivity in forming N-di(2-chloroethyl)methylamine, a precursor to 1-Amino-4-methylpiperazine, has been extensively studied. Understanding the cyclization mechanism is crucial for the efficient synthesis of the compound (Kushakova et al., 2004).
Complex Formation and Structural Analysis
Copper(II) Acetate Complexes : Research has explored the creation of copper(II) acetate complexes with derivatives of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride. These complexes have significant implications in chemistry, particularly in the study of magnetic properties and structural characterizations (Manhas et al., 1992).
Crystal Growth and Characterization : Single crystals of compounds involving 1-methylpiperazine, a variant of the core chemical structure, have been grown and analyzed. These studies contribute to our understanding of ferromagnetic properties in such compounds (Salah et al., 2014).
Catalytic and Biochemical Applications
Catalytic Activity in Reactions : Derivatives of 2-methylpiperazine, closely related to 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride, have been used as catalysts in specific chemical reactions like the diastereoselective nitroaldol reaction, demonstrating their utility in synthesizing diverse chemical products (Naïli et al., 2013).
Charge-Transfer Complexes : Studies have investigated the formation of charge-transfer complexes between 1-methylpiperazine and various acceptors. This research sheds light on the electronic and structural properties of these complexes, which could have implications in material science and pharmaceuticals (Fakhro et al., 2010).
Metabolism Analysis : In-depth analysis of the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a compound related to 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride, has been conducted, revealing insights into its pharmacokinetics and potential therapeutic applications (Jiang et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is structurally similar to chlormethine , also known as mechlorethamine , which is a prototype of alkylating agents . Alkylating agents primarily target DNA, crosslinking two strands and preventing cell duplication .
Mode of Action
The mode of action of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride is likely similar to that of Chlormethine, given their structural similarity. Chlormethine works by binding to DNA, crosslinking two strands and preventing cell duplication . It binds to the N7 nitrogen on the DNA base guanine .
Biochemical Pathways
Chlormethine, a structurally similar compound, is known to affect dna replication and transcription . By crosslinking DNA strands, it prevents the normal functioning of these pathways, leading to cell death .
Pharmacokinetics
Chlormethine, a structurally similar compound, has a biological half-life of less than 1 minute and is excreted 50% through the kidneys .
Result of Action
Chlormethine, a structurally similar compound, is known to cause cell death by preventing dna replication and transcription .
properties
IUPAC Name |
1-(2-chloroethyl)-4-methylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClN2.2ClH/c1-9-4-6-10(3-2-8)7-5-9;;/h2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZFOKHEYIMXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride | |
CAS RN |
5753-26-4 | |
| Record name | 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1370701.png)
![3-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B1370703.png)







![2-Chloro-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1370720.png)
![2-Chloro-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1370723.png)

